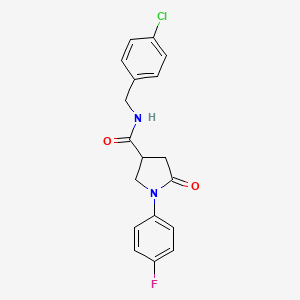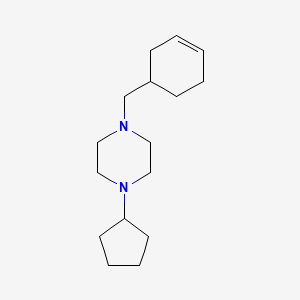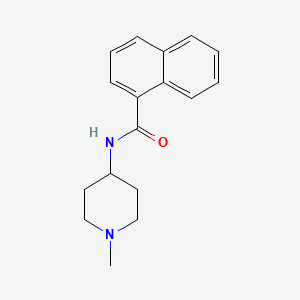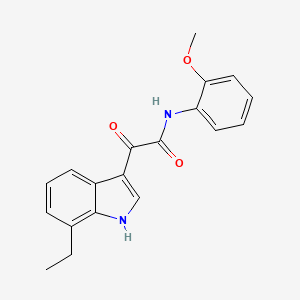![molecular formula C17H18Cl2O3 B5175073 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene, also known as GW501516, is a synthetic compound that belongs to a class of drugs called PPARδ agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and reduce body fat.
Mecanismo De Acción
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. PPARδ activation increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved glucose metabolism. Additionally, PPARδ activation has been shown to increase the number of slow-twitch muscle fibers, which are important for endurance exercise.
Biochemical and Physiological Effects:
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene has been shown to increase endurance and reduce body fat in animal models. It has also been found to improve lipid profiles and glucose metabolism. However, its use in humans has been associated with several adverse effects, including liver damage, cancer, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene is a potent PPARδ agonist that can be used to study the role of PPARδ in energy metabolism and endurance exercise. However, its use in lab experiments is limited by its potential toxicity and safety concerns.
Direcciones Futuras
Future research on 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene should focus on developing safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. Additionally, studies should be conducted to determine the long-term effects of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene on human health. Finally, further research should be conducted to elucidate the molecular mechanisms underlying the effects of 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene on energy metabolism and endurance exercise.
Métodos De Síntesis
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene can be synthesized by reacting 2-methoxyphenol with 3-chloropropionyl chloride in the presence of a base to form 2-methoxy-3-(3-chloropropionyl)phenol. This intermediate is then reacted with 1,3-dichloro-5-methylbenzene in the presence of a base to form 1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene.
Aplicaciones Científicas De Investigación
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, increase insulin sensitivity, and decrease inflammation in animal models. Additionally, it has been found to reduce body weight and improve lipid profiles in obese mice. However, its use in humans has not been approved due to safety concerns.
Propiedades
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-10-13(18)17(14(19)11-12)22-9-5-8-21-16-7-4-3-6-15(16)20-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDOKLPXTHIBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5175004.png)

![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)
![4-bromo-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5175045.png)

![N,N-diethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B5175052.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5175081.png)
amino]-1-(cyclobutylcarbonyl)-3-pyrrolidinol](/img/structure/B5175097.png)
![N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5175099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)